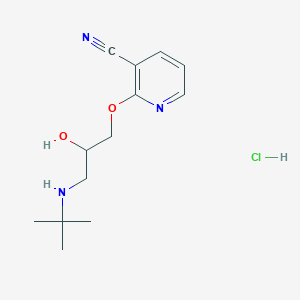
2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Tert butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride is a chemical compound with a complex structure that includes a tert-butylamino group, a hydroxypropoxy group, and a cyanopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride typically involves multiple steps. One common approach is to start with the appropriate pyridine derivative and introduce the tert-butylamino and hydroxypropoxy groups through a series of chemical reactions. These reactions often require specific reagents and conditions, such as the use of bases, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Applications De Recherche Scientifique
2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride include:
- 2-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-methoxyphenyl(phenyl)methanone hydrochloride
- 4-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-3H-indole-2-carbonitrile
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and potential applications that may not be shared by its analogs. This uniqueness makes it a valuable compound for targeted research and development efforts.
Propriétés
Formule moléculaire |
C13H20ClN3O2 |
|---|---|
Poids moléculaire |
285.77 g/mol |
Nom IUPAC |
2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-13(2,3)16-8-11(17)9-18-12-10(7-14)5-4-6-15-12;/h4-6,11,16-17H,8-9H2,1-3H3;1H |
Clé InChI |
SJZYQECVPLNLPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1=C(C=CC=N1)C#N)O.Cl |
Synonymes |
(S)-2-(3-tert-butylamino-2-hydroxypropoxy)-3-cyanopyridine 2-(3-tert-butylamino-2-hydroxypropoxy)-3-cyanopyridine MK 761 MK 761, (R)-isomer MK 761, monohydrochloride MK 761, monohydrochloride, (R)-isomer MK 761, monohydrochloride, (S)-isomer MK-761 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














